4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the Schiff base. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Chemical Reactions Analysis
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as those involved in the synthesis of bacterial cell walls or the replication of viral genomes. This inhibition disrupts the normal functioning of the target organisms, leading to their death or inactivation .
Comparison with Similar Compounds
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole core but differs in the substituents on the phenyl ring, which can lead to variations in biological activity and chemical reactivity.
4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol:
Properties
Molecular Formula |
C10H6Cl2F2N4S |
---|---|
Molecular Weight |
323.15 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H6Cl2F2N4S/c11-6-2-1-5(7(12)3-6)4-15-18-9(8(13)14)16-17-10(18)19/h1-4,8H,(H,17,19)/b15-4+ |
InChI Key |
CNILVYNWMOEWCQ-SYZQJQIISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/N2C(=NNC2=S)C(F)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN2C(=NNC2=S)C(F)F |
Origin of Product |
United States |
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